

# Comparative Response Rates of TKIs in Advanced Systemic Mastocytosis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

| Drug (Study) | Patient Population | Overall Response Rate (ORR) | Key Response Measures | Median Overall Survival (OS) | Common Grade 3/4 Adverse Events (AEs) |
|--------------|--------------------|-----------------------------|-----------------------|------------------------------|---------------------------------------|
|--------------|--------------------|-----------------------------|-----------------------|------------------------------|---------------------------------------|

| **Midostaurin** (Gotlib et al., 2016) [1] [2] | 116 total patients; 89 in primary efficacy population (ASM, SM-AHN, MCL) [1] | **60%** (95% CI, 49-70) [1] | - 45% had a major response (complete resolution of  $\geq 1$  organ damage) [1]

- Median best change in serum tryptase: **-58%** [1] | 28.7 months [1] | Neutropenia (24%), anemia (41%), thrombocytopenia (29%), diarrhea (8%) [1] | | **Nilotinib** (Hochhaus et al., 2015) [3] | 61 total patients; 37 with Aggressive SM (ASM) [3] | **21.6%** (in ASM subgroup) [3] | - Mast cell infiltration decreased by **70%** in responders [3]
- Serum tryptase decreased by **29.8%** in responders [3] | Median OS not reached; 24-month OS rate was 81.2% [3] | Thrombocytopenia (10.3%), anemia (10.0%), neutropenia (6.9%) [3] | | **Dasatinib** (Verstovsek et al., 2008) [4] | 33 patients with SM (28 were KIT D816V positive) [4] | **33%** [4] | - 2 patients (both KIT D816V negative) achieved complete response [4]
- 9 patients had symptomatic response [4] | Not specifically reported for the SM subgroup in the results provided. | Primarily grade 1/2; specific grade 3/4 hematologic AEs not detailed for the SM subgroup [4] |

## Detailed Experimental Methodologies

The data in the table above comes from robust clinical trial designs. Here are the key methodological details for each study:

- **Midostaurin Trial (CPKC412D2201) [1]:**
  - **Design:** Phase II, open-label, single-arm study.
  - **Intervention:** Oral midostaurin at a dose of 100 mg twice daily until disease progression or unacceptable toxicity.
  - **Primary Endpoint:** Best overall response rate. Response was assessed by a Study Steering Committee based on modified Valent criteria, which include changes in C-findings (organ damage) and mast cell burden [1].
  - **Population:** Adults with AdvSM (ASM, SM-AHN, or MCL), confirmed per WHO criteria.
- **Nilotinib Trial (CAMN107A2101) [3]:**
  - **Design:** Phase II, open-label, single-arm, multicenter study.
  - **Intervention:** Oral nilotinib 400 mg twice daily in 28-day cycles.
  - **Primary Endpoint:** Overall response rate, defined as the proportion of patients with a minor response or better lasting at least 4 weeks. C-findings and ASM response criteria were applied retrospectively [3].
  - **Population:** Patients with SM (aggressive SM, indolent SM, or other) needing treatment.
- **Dasatinib Trial [4]:**
  - **Design:** Phase II, open-label study.
  - **Intervention:** Dasatinib 70 mg twice daily (or 140 mg once daily).
  - **Primary Endpoint:** Objective response rate according to disease-specific criteria.
  - **Population:** Patients with various Ph-negative myeloid disorders, including Systemic Mastocytosis.

## Mechanism of Action and Signaling Pathway

The efficacy of these drugs is linked to their ability to inhibit the KIT receptor, a primary driver of mastocytosis. The following diagram illustrates the key signaling pathway and drug targets.



[Click to download full resolution via product page](#)

*Figure 1: KIT Signaling Pathway and TKI Inhibition in Systemic Mastocytosis. The KIT D816V mutation leads to constitutive, ligand-independent activation of downstream pathways promoting mast cell growth and survival. TKIs like midostaurin block this signaling by inhibiting the KIT receptor [5].*

## Key Insights for Professionals

- **Superior Efficacy Profile:** Midostaurin's higher response rate is attributed to its potent activity against mast cells carrying the **KIT D816V mutation**, which is present in over 80% of AdvSM cases [1] [5]. In contrast, dasatinib's complete responses were observed only in KIT D816V-negative patients [4].
- **Impact of Comutations:** Treatment outcomes can be influenced by additional somatic mutations. The presence of mutations in the **S/A/R panel (SRSF2, ASXL1, RUNX1)** is associated with inferior response rates and survival in midostaurin-treated patients [6] [7].
- **Evolving Treatment Landscape:** Midostaurin has revolutionized AdvSM management, providing a targeted therapy option where previously only cytoreductive therapies like interferon-alpha or cladribine were available, which often did not substantially reduce mast cell burden [6] [3]. Newer, more selective KIT inhibitors like avapritinib are now being used in clinical practice, further improving outcomes [6] [8].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Efficacy and Safety of Midostaurin in Advanced ... Systemic [pubmed.ncbi.nlm.nih.gov]
2. Novartis' midostaurin achieves 60% response in rate ... advanced [worldpharmatoday.com]
3. Nilotinib in patients with systemic mastocytosis [pmc.ncbi.nlm.nih.gov]
4. Phase II study of dasatinib in Philadelphia chromosome ... [pmc.ncbi.nlm.nih.gov]
5. Systemic Mastocytosis: Following the Tyrosine Kinase ... [frontiersin.org]
6. Recent Advances in the Therapeutic Management of ... [pmc.ncbi.nlm.nih.gov]
7. and progression on Response in midostaurin ... advanced systemic [scite.ai]
8. Systemic mastocytosis: current status and challenges in 2024 [sciencedirect.com]

To cite this document: Smolecule. [Comparative Response Rates of TKIs in Advanced Systemic Mastocytosis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-response-rate-comparison-advanced-systemic-mastocytosis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)